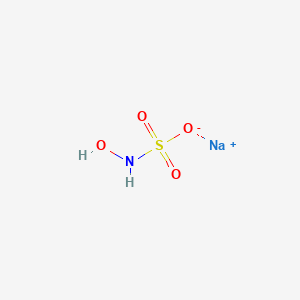
Ytterbium boride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbium boride is a type of boride that includes the rare earth metal ytterbium . It is part of a larger family of inorganic solids known as intermetallic borides, which also include carbides and nitrides of transition metals . These materials are known for their rich bonding schemes and structural diversity .
Synthesis Analysis
This compound can be synthesized using various methods. One such method involves the use of a hybrid physical–chemical vapor deposition (HPCVD) technique . This method involves the use of a boron hydride, decaborane (B10H14), as the boron source .
Molecular Structure Analysis
The molecular structure of this compound is complex and diverse, similar to other intermetallic borides . The structural features of these materials are characterized by the covalent linkage patterns of boron atoms within them .
Physical and Chemical Properties Analysis
This compound, as part of the family of ultra-high temperature ceramics (UHTCs), is known for its ultra-high melting points, excellent mechanical properties, and ablation resistance at elevated temperatures . These properties make it a promising material for extremely environmental structural applications in rocket and hypersonic vehicles .
Applications De Recherche Scientifique
Electronic and Magnetic Properties : Ytterbium borides like YbB6 have been investigated for their electronic structure. Ytterbium in YbB6 is divalent, and such compounds can exhibit semiconducting or metallic behaviors depending on the oxidation state of the elements involved (Etourneau et al., 1970).
Crystal Structure Analysis : The crystal structure of ytterbium borides, such as YbRh3B, has been studied, revealing interesting aspects like rhodium deficiency in their composition (Makita et al., 2008).
Isomer Shift and Magnetic Behavior : Mössbauer studies on ytterbium in various compounds, including borides like YbB4 and YbB12, provide insights into isomer shifts and magnetic behaviors, indicating the presence of intermediate valence states (Bonville et al., 1978).
Physical Properties of Boron-Rich Compounds : The study of ytterbium borosilicide, YbB45.6Si1.0, reveals its electronic ground state and magnetic properties, indicating a similarity to other magnetic REB50 compounds (Mori & Tanaka, 2003).
Chemical Stability and Analysis : Research on the chemical stability of ytterbium dodecaborides shows their resistance to various acids, with a focus on their application in chemical analysis (Yukhimenko et al., 1971).
Applications in Optoelectronic Devices : Ytterbium has potential applications in organic light-emitting devices (OLEDs) as electrodes, enhancing electron injection and transparency (Lai et al., 2002).
Electron Injection Interface in OLEDs : Ytterbium oxide's low work function makes it an ideal electron injection material for OLEDs, contributing to their efficiency (Man et al., 2022).
High Fluence Saturable Absorber : Zirconium Boride, used in ytterbium-doped Q-switched fiber lasers, demonstrates its suitability for high-power laser systems due to its high laser damage threshold (Hattori et al., 2018).
Borides' Crystal Chemistry : A review of borides, including ytterbium boride, highlights their varied material properties and potential applications across different fields (Akopov et al., 2017).
Spectroscopic Properties : The spectroscopic study of ytterbium-doped borate reveals its applications in UV-visible and infrared range, useful in laser technology (Sablayrolles et al., 2007).
Mécanisme D'action
Orientations Futures
The future of ytterbium boride and other intermetallic borides lies in further understanding and controlling the competition between thermodynamics and kinetics during vapor-phase thin-film growth . Furthermore, the development of high-entropy UHTCs is an emerging direction for ultra-high temperature materials .
Propriétés
IUPAC Name |
2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane;ytterbium(2+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B6.Yb/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVYOCSKBADDSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B12B3[B-]14B5[B-]23B45.[Yb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B6Yb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12008-33-2 |
Source


|
| Record name | Ytterbium boride (YbB6), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium hexaboride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)
![5-Hydroxy-2-(hydroxymethyl)-8-methyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B81628.png)











